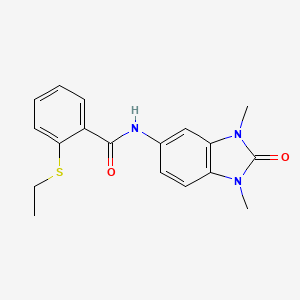

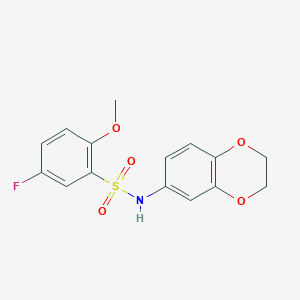

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(ethylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves solvent-free conditions, utilizing starting materials like ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate to develop a variety of compounds through efficient, mild preparation methods. These methods can include microwave irradiation-assisted synthesis, yielding products from various isocyanates and isothiocyanates with considerable efficiency and yield ranges from 52 to 82% (Meziane, 1998).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their solid-state structures, as elucidated through techniques like X-ray crystallography. These structures reveal intricate patterns of hydrogen bonding and π-interactions, which are critical for understanding the compound's chemical behavior and reactivity (Saeed et al., 2020).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including cycloadditions, rearrangements, and interactions with nucleophiles and electrophiles. These reactions are pivotal for the synthesis of novel compounds with potential biological activities. For example, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives are synthesized through 1,3-dipolar cycloaddition of azomethine imines with azlactones, showcasing the compound's versatility in chemical synthesis (Liu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

A study by Sindhe et al. (2016) explored the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using 2-amino-5,6-dimethyl-1H-benzimidazole. The compounds demonstrated promising antimicrobial activity against various microorganisms and showed significant radical scavenging and ferrous ion chelating activity, indicating their potential as antimicrobial and antioxidant agents.

Photophysical Characteristics

Padalkar et al. (2011) investigated the photophysical properties of novel compounds including 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol. They found that these compounds exhibit excited state intra-molecular proton transfer with single absorption and dual emission characteristics, demonstrating their potential in photophysical applications (Padalkar et al., 2011).

Anticancer Activity

Rasal et al. (2020) synthesized derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole moiety and evaluated their anticancer activity. One compound, in particular, showed significant antiproliferative activity against human cancer cell lines, highlighting its potential in anticancer drug development (Rasal et al., 2020).

Antiprotozoal Activity

Klimenko et al. (2022) synthesized benzimidazole derivatives (dithioacids and thioamides) and screened their biological activity for antibacterial, antiprotozoal, and antimycotic activities. They found notable antibacterial and antiprotozoal activities in these compounds, suggesting their potential use in treating diseases complicated by pathogenic microflora (Klimenko et al., 2022).

Antiallergic Activity

Wade et al. (1983) synthesized acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones and tested their potential antiallergic activities. Many compounds displayed activity comparable to disodium cromoglycate, a standard antiallergic agent, when tested in vitro and in vivo (Wade et al., 1983).

Antiviral Activity

Hebishy et al. (2020) developed a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, finding significant anti-influenza A virus activities among these compounds, especially against bird flu influenza (H5N1) (Hebishy et al., 2020).

Eigenschaften

IUPAC Name |

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-4-24-16-8-6-5-7-13(16)17(22)19-12-9-10-14-15(11-12)21(3)18(23)20(14)2/h5-11H,4H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJBPXXDWSUHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642054 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(ethylsulfanyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)

![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)

![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)